{2-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid
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Description
The compound “{2-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid” is a complex organic molecule that contains several functional groups. It has a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing six-membered ring. This core is substituted with a sulfonyl group attached to a 4-chlorophenyl group, an acetic acid group, and two methoxy groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroisoquinoline ring, the introduction of the sulfonyl group, and the attachment of the acetic acid and methoxy groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydroisoquinoline core, the sulfonyl group, the acetic acid group, and the methoxy groups. The presence of these functional groups would likely confer specific chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the sulfonyl group might undergo reactions with nucleophiles, and the acetic acid group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and acetic acid groups might increase its polarity, affecting its solubility in different solvents .Future Directions
Mechanism of Action
Target of Action
Based on its structure, it may interact with proteins or enzymes that have affinity for its functional groups, such as the sulfonyl and acetic acid groups .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action. Many drugs work by binding to specific proteins or enzymes, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Many drugs affect pathways related to the function of the proteins or enzymes they bind to .
Pharmacokinetics
These properties can greatly affect a drug’s bioavailability and efficacy .
Result of Action
The effects would likely be related to the function of the proteins or enzymes it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a drug’s action, efficacy, and stability . .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO6S/c1-26-17-9-12-7-8-21(28(24,25)14-5-3-13(20)4-6-14)16(11-19(22)23)15(12)10-18(17)27-2/h3-6,9-10,16H,7-8,11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSYAWYKVLDOCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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